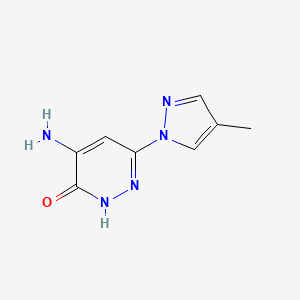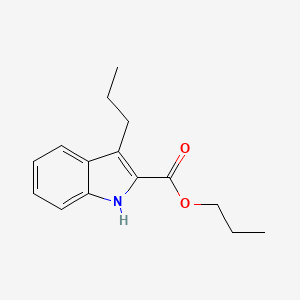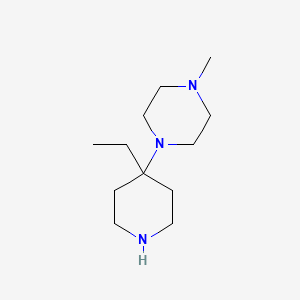
4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol
Übersicht
Beschreibung
4-Amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol, also known as 4-Amino-6-methylpyrazolo[3,4-d]pyridazin-3-ol (AMP) is a heterocyclic compound that belongs to the pyridazinone family. It has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and materials science. AMP has recently gained attention due to its potential for use in various biological applications. In particular, its ability to modulate cell signaling pathways has been extensively studied.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer and Anti-inflammatory Agents
The pyrazole nucleus, a component of the compound, is known for its therapeutic potential. Aminopyrazoles, in particular, have been studied as active agents in different therapeutic areas. The presence of the amino group at specific positions on the pyrazole ring can provide useful ligands for receptors or enzymes. This compound could be investigated for its anticancer and anti-inflammatory properties, as recent approvals of similar compounds like Pirtobrutinib have shown promising results .
Antileishmanial Applications
In the fight against parasitic diseases, compounds like 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol can be synthesized and evaluated for their antileishmanial activity. Molecular simulation studies can justify their potential based on the fitting pattern in the active site of target enzymes, characterized by lower binding free energy .
Antimalarial Research
Similar to antileishmanial applications, this compound’s structural features could make it a candidate for antimalarial drug development. Its interaction with plasmodium enzymes and potential to disrupt the life cycle of malaria-causing parasites could be a significant area of research .
Antiviral Activity
The compound’s framework allows for the exploration of antiviral properties. It can be synthesized and studied for its efficacy against various viruses, potentially contributing to the development of new antiviral medications .
Agricultural Chemistry: Pesticides and Herbicides
The pyrazole ring is also utilized in the development of pesticides and herbicides. The compound’s structural analogs have been used in agricultural chemistry to protect crops from pests and weeds. Its unique substituents may enhance these properties, making it a valuable research subject in this field .
Industrial Applications: UV Stabilizers and Colorants
In industrial applications, pyrazole derivatives are employed as UV stabilizers and cosmetic colorings. The compound could be investigated for its stability under UV radiation and its potential use as a colorant due to its structural properties .
Eigenschaften
IUPAC Name |
5-amino-3-(4-methylpyrazol-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-5-3-10-13(4-5)7-2-6(9)8(14)12-11-7/h2-4H,1H3,(H2,9,11)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODINADWCQULEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B1484400.png)




![(3AR,4R,9S,9aS,9bR)-9-(methoxymethoxy)-2,2-dimethyloctahydro[1,3]dioxolo[4,5-g]indolizin-4-ol](/img/structure/B1484410.png)
![4-Chloro-N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1484411.png)

![7-Ethyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484415.png)
![2-[(3-Hydroxy-2-pyridinyl)(2-oxo-2-phenylacetyl)amino]acetic acid](/img/structure/B1484416.png)
![4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine](/img/structure/B1484417.png)

